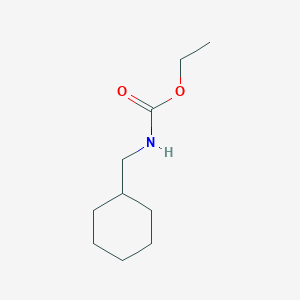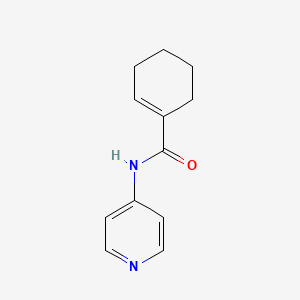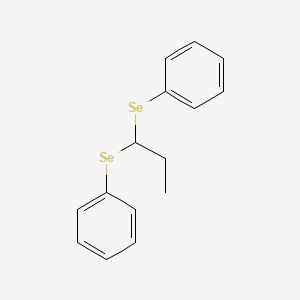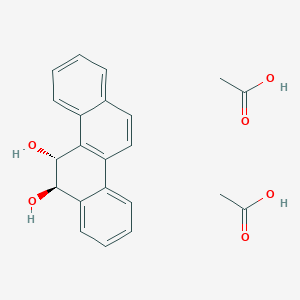
acetic acid;(5R,6R)-5,6-dihydrochrysene-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(5R,6R)-5,6-dihydrochrysene-5,6-diol is a unique compound that combines the properties of acetic acid and a dihydrochrysene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(5R,6R)-5,6-dihydrochrysene-5,6-diol typically involves the following steps:
Starting Materials: The synthesis begins with chrysene, a polycyclic aromatic hydrocarbon.
Hydrogenation: Chrysene undergoes hydrogenation to form 5,6-dihydrochrysene.
Chiral Resolution: The dihydrochrysene is then resolved into its (5R,6R) enantiomer using chiral catalysts or chromatography.
Diol Formation: The (5R,6R)-5,6-dihydrochrysene is further reacted with oxidizing agents to introduce hydroxyl groups at the 5 and 6 positions, forming (5R,6R)-5,6-dihydrochrysene-5,6-diol.
Acetylation: Finally, the diol is acetylated using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(5R,6R)-5,6-dihydrochrysene-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a fully saturated hydrocarbon.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Acetic acid;(5R,6R)-5,6-dihydrochrysene-5,6-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;(5R,6R)-5,6-dihydrochrysene-5,6-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxyl groups and chiral centers allow the compound to interact with enzymes and receptors in a stereospecific manner.
Pathways: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Chrysene: The parent compound, lacking the hydroxyl groups and chiral centers.
5,6-Dihydrochrysene: A simpler derivative without the hydroxyl groups.
(5R,6R)-5,6-Dihydrochrysene-5,6-diol: The diol form without acetylation.
Uniqueness
Acetic acid;(5R,6R)-5,6-dihydrochrysene-5,6-diol is unique due to its combination of acetic acid and a chiral dihydrochrysene derivative. This structural complexity provides distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.
Properties
CAS No. |
56183-23-4 |
|---|---|
Molecular Formula |
C22H22O6 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
acetic acid;(5R,6R)-5,6-dihydrochrysene-5,6-diol |
InChI |
InChI=1S/C18H14O2.2C2H4O2/c19-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)18(17)20;2*1-2(3)4/h1-10,17-20H;2*1H3,(H,3,4)/t17-,18-;;/m1../s1 |
InChI Key |
MRFXPYUIYOOIRJ-RKDOVGOJSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C=CC3=C2[C@H]([C@@H](C4=CC=CC=C34)O)O |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C=CC3=C2C(C(C4=CC=CC=C34)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



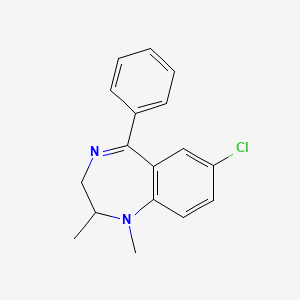
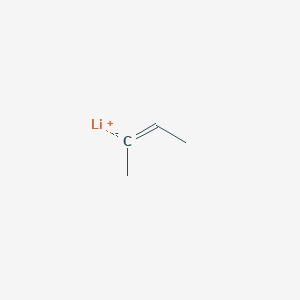
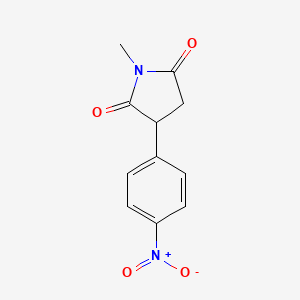
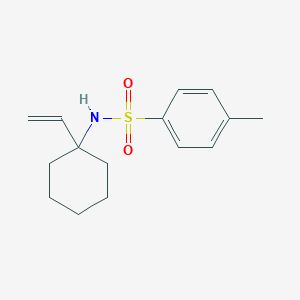
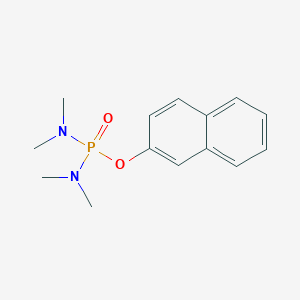
![Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14622713.png)
![(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14622717.png)
![Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B14622728.png)
![Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate](/img/structure/B14622729.png)
